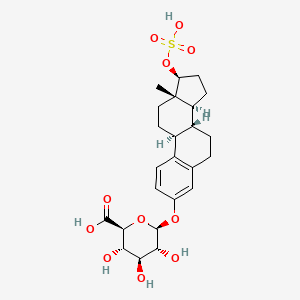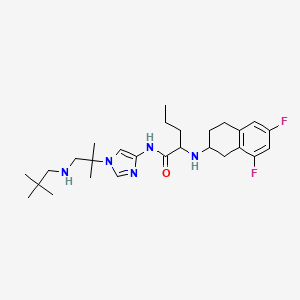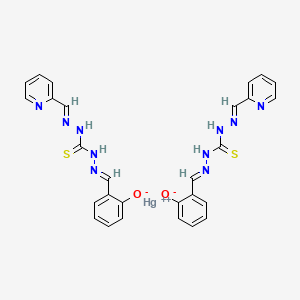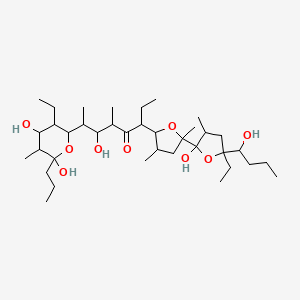
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate is a steroid glucosiduronic acid.
Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Interactions
- Liver Metabolism: In studies involving human liver tissues, 17beta-Estradiol is primarily metabolized into estrone-3-sulfate and 17beta-estradiol-3-sulfate, with sulfurylation being the favored conjugation mechanism over glucuronidation (Hobkirk, Mellor, & Nilsen, 1975).
- Renal Tissue Synthesis: Human renal tissue can synthesize estrogen sulfates, including estradiol-17-glucuronide, estrone sulfate, and estradiol-3-sulfate. This was the first report of in vitro synthesis of estrogen sulfates by adult renal tissue (Mellor & Hobkirk, 1975).
- Binding to Proteins: The binding of estradiol-17beta sulfates to human serum albumin (HSA) and in plasma has been studied, revealing multiple binding sites with varying association constants (Rosenthal, Ludwig, Pietrzak, & Sandberg, 1975).
Environmental Impact and Degradation
- Estrogen Degradation in Water Systems: A study demonstrated the enzymatic degradation of estrogens, including 17beta-estradiol 3-(beta-D-glucuronide), in sewage treatment systems, highlighting the potential environmental impact and remediation strategies (Tanaka et al., 2009).
- Presence in Wastewater: Analysis of wastewater in Japan identified the presence of various estrogen conjugates, including beta-estradiol 17-(beta-D)-glucuronide, indicating environmental exposure and potential ecological effects (Komori, Tanaka, Okayasu, Yasojima, & Sato, 2004).
Pharmacokinetics and Pharmacodynamics
- Cholestasis Induction: Estradiol-17 beta-D-glucuronide has been studied for its role in inducing cholestasis, a liver condition, providing insights into the pathogenesis of intrahepatic cholestasis of pregnancy (Meyers, Slikker, Pascoe, & Vore, 1980).
Propriétés
Nom du produit |
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate |
|---|---|
Formule moléculaire |
C24H32O11S |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O11S/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 |
Clé InChI |
XZXBPAODZJETKT-QXYWQCSFSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)

![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)
